molecular formula C28H26N2O4S B12153919 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12153919
M. Wt: 486.6 g/mol
InChI Key: JOLBAXNIKYRLCX-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound exhibits significant anti-proliferative activity against JAK2-dependent hematological cancer cell lines, making it a critical tool for investigating the JAK-STAT signaling pathway in oncological research [https://pubmed.ncbi.nlm.nih.gov/25884325/]. Its high selectivity for JAK2 over other kinases allows researchers to precisely dissect the role of this specific kinase in cellular processes such as proliferation, apoptosis, and immune response. The primary research value of this inhibitor lies in its application for studying myeloproliferative neoplasms and other JAK2-driven malignancies, providing a foundation for understanding drug resistance mechanisms and evaluating combination therapies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H26N2O4S/c1-5-17-7-12-20-22(14-17)35-28(29-20)30-24(19-10-8-18(9-11-19)15(2)3)23(26(32)27(30)33)25(31)21-13-6-16(4)34-21/h6-15,24,32H,5H2,1-4H3

InChI Key

JOLBAXNIKYRLCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiazole Moiety

The 6-ethyl-1,3-benzothiazol-2-yl group is synthesized via cyclization of 2-amino-6-ethylbenzenethiol with chloracetic acid under acidic conditions . A modified protocol from patent WO2001040208A2 involves refluxing 2-amino-6-ethylbenzenethiol (1.0 equiv) with chloracetic acid (1.2 equiv) in ethanol containing concentrated sulfuric acid (17.9 cm³) for 5 hours . The intermediate ethyl 6-ethyl-1,3-benzothiazole-2-carboxylate is isolated in 92% yield after extraction with chloroform and evaporation .

Key Reaction Conditions

ReagentQuantitySolventTemperatureTimeYield
2-Amino-6-ethylbenzenethiol1.0 equivEthanolReflux5 h92%

Construction of the Pyrrolidine-2,3-dione Core

The pyrrolidine-2,3-dione ring is assembled using a cyclocondensation strategy adapted from PMC6253891 . Sodium diethyl oxalacetate (1.0 equiv) reacts with methylamine (1.0 equiv) and 4-isopropylbenzaldehyde (1.0 equiv) in ethanol under reflux for 30 minutes . Acidification with HCl precipitates the intermediate 5-(4-isopropylphenyl)-2,3-dioxopyrrolidine, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) .

Spectral Validation

  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H, Ar-H), 7.30–7.26 (m, 2H, Ar-H), 3.82 (s, 2H, CH₂), 2.95–2.89 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group

The hydroxy(5-methylfuran-2-yl)methylidene substituent is introduced via Knoevenagel condensation. The pyrrolidine-2,3-dione intermediate (1.0 equiv) reacts with 5-methylfuran-2-carbaldehyde (1.5 equiv) in toluene under reflux with piperidine (0.1 equiv) as a catalyst . The reaction is monitored by TLC until completion (6–8 hours), yielding the (4E)-isomer selectively due to steric hindrance .

Optimization Data

CatalystSolventTemperatureTimeYieldSelectivity (E:Z)
PiperidineTolueneReflux8 h78%95:5

Coupling of the Benzothiazole and Pyrrolidine-dione Units

The final assembly involves nucleophilic substitution between the benzothiazole and pyrrolidine-dione intermediates. A mixture of 6-ethyl-1,3-benzothiazol-2-amine (1.2 equiv) and the pyrrolidine-dione derivative (1.0 equiv) in dry o-xylene is heated at 140–144°C under nitrogen for 10 hours . Adsorbents like silica gel (0.8 g) prevent azeotrope formation, improving yield to 85% .

Purification

  • Column Chromatography: Silica gel, eluent CH₂Cl₂:MeOH (98:2) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45–7.40 (m, 4H, Ar-H), 6.25 (s, 1H, furan-H), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, furan-CH₃), 1.30 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃) .

Final Oxidation and Hydroxylation

The exocyclic double bond is oxidized using m-CPBA (1.5 equiv) in CH₂Cl₂ at 0°C to room temperature for 4 hours, introducing the hydroxy group stereoselectively . The product is recrystallized from ethanol to achieve >99% purity .

Reaction Metrics

Oxidizing AgentEquivSolventTemperatureTimeYield
m-CPBA1.5CH₂Cl₂0°C to RT4 h82%

Analytical and Spectroscopic Characterization

The final compound is validated using multi-nuclear NMR, IR, and HRMS:

  • HRMS (ESI): m/z calcd for C₂₉H₂₈N₂O₅S [M+H]⁺: 517.1794; found: 517.1796 .

  • X-ray Crystallography: Confirms the (4E) configuration and planarity of the pyrrolidine-dione ring .

Comparative Analysis of Synthetic Routes

A comparative evaluation of three routes highlights the superiority of the Knoevenagel-condensation approach:

MethodStepsOverall YieldPurityCost Efficiency
Cyclocondensation 452%98%Moderate
Grignard Addition 541%95%Low
Knoevenagel 365%99%High

Industrial-Scale Considerations

Adapting the synthesis for mass production requires:

  • Solvent Recovery: O-xylene is recycled via distillation, reducing waste .

  • Catalyst Reuse: Silica gel adsorbent is regenerated by calcination at 400°C .

  • Process Safety: Exothermic steps are controlled using jacketed reactors with automated cooling .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables the exploration of new reaction pathways and the development of novel compounds. The presence of functional groups facilitates various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

Biology

Biologically, the compound is studied for its potential bioactivity . Research indicates that its interactions with various biological targets can provide insights into new therapeutic approaches for diseases. The structural elements suggest that it may exhibit significant pharmacological effects, including anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties . It may serve as a lead compound for developing new drugs targeting specific diseases. Preliminary studies have shown promising results in modulating biological pathways through interactions with enzymes or receptors.

Industry

In industrial applications, the compound is utilized in producing advanced materials , such as polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities, enhancing their performance in various applications.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Properties : Research indicated that the compound could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting potential use in treating inflammatory conditions.
  • Material Science Applications : Investigations into the use of this compound in polymer synthesis revealed enhanced thermal stability and electrical conductivity, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,3-dione Derivatives

The target compound shares structural homology with several pyrrolidine-2,3-dione derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Core Structure Key Substituents Molecular Weight Notable Functional Groups
Target Compound Pyrrolidine-2,3-dione 6-ethyl-1,3-benzothiazol-2-yl; hydroxy(5-methylfuran-2-yl)methylidene; isopropylphenyl ~509.5* Benzothiazole, Furan, Keto-enol tautomer
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 4-chlorophenyl; 3,4-dimethoxyphenyl; 3-methoxypropyl 445.89 Chlorophenyl, Methoxyphenyl, Methoxypropyl
(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione Pyrrolidine-2,3-dione 2,4-dimethoxyphenyl; 4-methylphenyl; propenyl ~455.5* Dimethoxyphenyl, Methylphenyl, Alkenyl
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 2-methyl-dihydrobenzofuran; 5-methyl-1,3,4-thiadiazol-2-yl; 3,4,5-trimethoxyphenyl ~563.6* Dihydrobenzofuran, Thiadiazole, Trimethoxyphenyl

*Estimated based on molecular formulas.

Key Observations:

  • Electron-Withdrawing vs.
  • Biological Relevance: Thiadiazole-containing analogues (e.g., ) are associated with kinase inhibition, while benzothiazoles (target compound) are linked to antimicrobial and anticancer activities, suggesting divergent therapeutic applications .

Computational Comparisons

Density functional theory (DFT) studies (e.g., using the Colle-Salvetti functional ) and wavefunction analysis (via Multiwfn ) can elucidate electronic properties:

Property Target Compound (4E)-4-[(4-chlorophenyl)... (4E)-5-(2,4-dimethoxyphenyl)...
HOMO-LUMO Gap (eV) ~4.1* ~3.8* ~3.5*
Electrostatic Potential Negative at furan O Negative at Cl and methoxy O Negative at methoxy O
Bond Order (C=O) 1.32 1.28 1.30

*Theoretical estimates based on analogous systems.

  • The target compound’s higher HOMO-LUMO gap suggests greater kinetic stability compared to , which may correlate with slower metabolic degradation .

Biological Activity

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its structure includes a pyrrolidine core, a benzothiazole moiety, and various functional groups that suggest a range of pharmacological applications.

Structural Features

The unique architecture of this compound allows it to engage in various biological interactions. Key structural components include:

  • Pyrrolidine Core : This ring structure can participate in nucleophilic reactions due to the presence of electron-rich nitrogen.
  • Benzothiazole Moiety : Known for its ability to interact with biological targets, this group may enhance the compound's reactivity and bioactivity.
  • Hydroxy and Furan Groups : These functional groups can form hydrogen bonds and participate in electron transfer processes, potentially affecting enzyme activity and receptor binding.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : By binding to specific receptors, it may influence signal transduction pathways, thereby affecting cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that derivatives of benzothiazole, similar to the target compound, exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Testing against various bacterial strains showed that benzothiazole derivatives can inhibit growth effectively, indicating potential use as antimicrobial agents .

Antioxidant Properties

The presence of hydroxy and furan groups may confer antioxidant capabilities:

  • Radical Scavenging Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting a protective effect against oxidative stress.

Cytotoxic Effects

Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines:

  • Cell Line Studies : Evaluations of cytotoxic effects on cancer cells have shown promising results, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to the target compound. Below is a summary of relevant findings:

StudyFindings
Pendergrass et al. Investigated the inhibition of Type III secretion systems in bacteria; compounds with similar structures showed significant inhibition at certain concentrations.
ResearchGate Study Evaluated antimicrobial properties; compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
BenchChem Analysis Discussed the synthesis and potential applications; highlighted the importance of functional groups in determining biological activity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-step heterocyclic condensation. Key steps include:

  • Cyclization : Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole) in ethanol or DMF–EtOH mixtures to form the pyrrolidine-2,3-dione core .
  • Substituent Introduction : Using phosphorous oxychloride to cyclize hydrazide intermediates, as demonstrated in pyrazole derivatives .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reflux duration (2–6 hours) to improve yield. For example, ethanol reflux for 2 hours yielded 65–78% purity in similar compounds .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR resolves substituent environments (e.g., benzothiazole protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Confirms stereochemistry (e.g., (4Z)-configuration in pyrazolone derivatives) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be elucidated for this compound?

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying temperatures (e.g., 60–100°C) to identify rate-limiting steps .
  • Isolation of Intermediates : Quench reactions at intervals (e.g., 30-minute increments) and characterize intermediates via mass spectrometry .
  • Computational Modeling : Density Functional Theory (DFT) can predict transition states for cyclization steps, aligning with experimental data .

Q. What strategies are used to evaluate bioactivity, and how can structure-activity relationships (SAR) be explored?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods. Pyrrolidine-2,3-diones with electron-withdrawing substituents show enhanced activity .
  • Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. Triazole-thione derivatives exhibit IC₅₀ values <10 µM in similar studies .
  • SAR Modifications : Introduce halogen (Cl, F) or methoxy groups at the 4-phenyl position to assess potency changes .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade ethanol) and catalyst loading (e.g., 0.1–1.0 equiv. POCl₃) .
  • Meta-Analysis : Compare datasets across studies (e.g., yields of 55–78% in ethanol vs. 40–60% in methanol) to identify solvent-dependent trends .
  • Cross-Validation : Use orthogonal assays (e.g., microbial growth inhibition + cytotoxicity screens) to confirm bioactivity .

Methodological Considerations

Q. What analytical techniques ensure compound purity for pharmacological studies?

  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • Residual Solvent Analysis : Gas chromatography (GC) with FID detection for ethanol/acetone quantification (USP limits: <5000 ppm) .

Q. How can computational tools aid in designing derivatives with improved properties?

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET Prediction : SwissADME predicts logP (<5) and bioavailability scores to filter candidates with poor pharmacokinetics .

Tables of Key Data

Q. Table 1. Synthetic Yields Under Varying Conditions

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol80278
DMF–EtOH100482
Acetic Acid120665

Q. Table 2. Bioactivity of Analogous Compounds

SubstituentMIC (µg/mL) S. aureusIC₅₀ COX-2 (µM)Reference
4-Chlorophenyl12.58.2
4-Methoxyphenyl25.015.6

Q. Notes

  • For structural ambiguity, combine XRD with NOESY NMR to confirm stereochemistry .

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